molecular formula C23H19FN2O4 B2627044 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 922082-25-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2627044
CAS RN: 922082-25-5
M. Wt: 406.413
InChI Key: RSTCBMYEIGYDEH-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H19FN2O4 and its molecular weight is 406.413. The purity is usually 95%.
BenchChem offers high-quality N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Enantioselective Synthesis

Research has explored the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These processes have achieved excellent yields and high enantioselectivities, indicating potential for the synthesis of optically active pharmaceutical intermediates (Munck et al., 2017).

Synthesis and Properties

Dibenz[b,f][1,4]oxazepines have shown a variety of biological activities, particularly affecting the central nervous system. The synthesis and study of polyfluorinated analogues have expanded understanding of these compounds' chemical properties and potential therapeutic applications (Gerasimova et al., 1989).

Biomass-Involved Strategy

A biomass-involved strategy has been developed for synthesizing novel benzo-fused N-heterocycles, including dibenzo[b,f]oxazepines. This approach provides an efficient method for assembling diversified N-heterocycles, demonstrating the compound's relevance in green chemistry and sustainable synthesis methods (Zhang et al., 2015).

Pharmacological Influence

The influence of dibenzo[b,f][1,4]oxazepines on pharmacology, particularly in relation to histamine receptors and selected GPCRs, has been studied. These compounds have shown promising results as potential therapeutic agents in treating allergies and inflammation, with specific derivatives showing high affinity and selectivity (Naporra et al., 2016).

Solid Support Synthesis

The solid support synthesis of dibenzo[b,f]oxazepines has been explored, demonstrating efficient assembly and high purity of final products. This methodology could be significant for the pharmaceutical industry in developing libraries of dibenzo[b,f]oxazepine derivatives with potential therapeutic uses (Ouyang et al., 1999).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c1-2-26-18-8-4-6-10-21(18)30-19-12-11-15(13-16(19)23(26)28)25-22(27)14-29-20-9-5-3-7-17(20)24/h3-13H,2,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTCBMYEIGYDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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